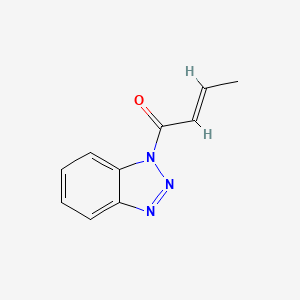

1-Crotonoyl-1H-benzotriazole

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-1-(benzotriazol-1-yl)but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-2-5-10(14)13-9-7-4-3-6-8(9)11-12-13/h2-7H,1H3/b5-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJRVRUTXXZMAD-GORDUTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways for 1 Crotonoyl 1h Benzotriazole

Methodologies for the Formation of the N-Acyl C(O)-N Bond

N-acylbenzotriazoles are recognized as stable and manageable acylating agents for various chemical transformations. nih.gov The synthesis of these compounds, including 1-Crotonoyl-1H-benzotriazole, leverages the reactivity of the 1H-benzotriazole nucleus. nih.gov

Direct N-Acylation of 1H-Benzotriazole with Crotonoylating Agents

The most direct route to this compound involves the reaction of 1H-benzotriazole with an activated crotonoyl derivative, such as crotonoyl chloride or crotonic anhydride. This method relies on the nucleophilic character of the nitrogen atoms in the benzotriazole (B28993) ring, which attack the electrophilic carbonyl carbon of the crotonoylating agent. Benzotriazole's utility as a synthetic auxiliary facilitates such reactions. nih.gov While specific examples detailing the synthesis of this compound are not prevalent in the provided literature, the general principle of N-acylation is well-established for creating a variety of N-acyl-1H-benzotriazole derivatives. nih.gov These derivatives are noted for their bactericidal activity. nih.gov

In Situ Generation of this compound from Crotonic Acid Precursors

An alternative and often more convenient approach is the in situ formation of the N-acylbenzotriazole from the corresponding carboxylic acid. This one-pot method avoids the isolation of potentially unstable acylating agents like acyl chlorides. The reaction is achieved by combining 1H-benzotriazole and crotonic acid in the presence of a suitable coupling agent or activation system.

Several effective methods have been developed for this type of transformation:

Trichloroisocyanuric Acid and Triphenylphosphine (PPh3): A convenient method for synthesizing N-acylbenzotriazoles involves reacting a carboxylic acid with 1H-benzotriazole in the presence of trichloroisocyanuric acid (0.35 equivalents) and triphenylphosphine (1.2 equivalents), which proceeds to give good yields. organic-chemistry.org

2,2′-Dipyridyl Disulfide and Triphenylphosphine (PPh3): Another mild, base-free method utilizes the combination of 2,2′-dipyridyl disulfide and PPh3. organic-chemistry.org This system efficiently converts carboxylic acids into the corresponding N-acylbenzotriazoles in short reaction times and is compatible with a wide range of substrates. organic-chemistry.org

These methods exemplify modern synthetic strategies that offer mild conditions and high efficiency for the formation of the N-acyl C(O)-N bond, directly applicable to the synthesis of this compound from crotonic acid.

Synthesis of the 1H-Benzotriazole Moiety: Foundational Preparations

The availability of 1H-benzotriazole is a prerequisite for the synthesis of its acylated derivatives. Both conventional and modern, greener methods are employed for its production.

Conventional Routes to 1H-Benzotriazole

The traditional and widely cited method for synthesizing 1H-benzotriazole is the reaction of o-phenylenediamine with nitrous acid. orgsyn.orggsconlinepress.com A well-established procedure involves the following steps:

A solution of o-phenylenediamine is prepared in aqueous acetic acid. orgsyn.orgchemicalbook.com

The solution is cooled to 5°C. orgsyn.orgchemicalbook.com

A cold solution of sodium nitrite is added in one portion. orgsyn.orgchemicalbook.com

The reaction is exothermic, with the temperature rising rapidly to 70–80°C, and the solution color changes from dark green to orange-red. orgsyn.orgchemicalbook.com

Upon cooling, the product separates and can be purified by vacuum distillation and subsequent recrystallization from benzene. orgsyn.orgchemicalbook.com

| Reactant 1 | Reactant 2 | Solvent/Acid | Key Conditions | Typical Yield |

|---|---|---|---|---|

| o-Phenylenediamine | Sodium Nitrite | Glacial Acetic Acid / Water | Initial cooling to 5°C, exothermic reaction to 70-80°C | 75-81% |

Green Chemistry Approaches and Catalytic Strategies for Benzotriazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses for benzotriazole and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry tool for organic synthesis, offering benefits such as pollution-free conditions, high yields, and significantly reduced reaction times. ijpsonline.com The synthesis of benzotriazole derivatives under microwave irradiation has been shown to lead to higher yields in shorter times compared to conventional heating methods. ijpsonline.com For instance, the synthesis of 5-substituted benzotriazole amides resulted in yields of 83-93% with microwave assistance, compared to 65-72% via conventional methods. ijpsonline.com

| Derivative Type | Conventional Method Yield | Microwave-Assisted Yield | Advantage of Microwave |

|---|---|---|---|

| 5-Substituted Benzotriazole Amides | 65-72% | 83-93% | Higher Yield, Shorter Time |

| 5-Substituted Benzotriazole Derivatives | 23-76% | 42-83% | Improved Yield, Shorter Time |

Catalytic Strategies: Modern organic synthesis has introduced several catalytic methods for forming the benzotriazole ring system:

Palladium Catalysis: A 1,7-palladium migration-cyclization-dealkylation sequence allows for the regioselective synthesis of benzotriazoles in excellent yields. organic-chemistry.org Another palladium-catalyzed method involves the C-H activation of aryl triazene compounds followed by intramolecular amination to produce 1-aryl-1H-benzotriazoles. organic-chemistry.org

Copper Catalysis: A copper-promoted one-pot Sandmeyer-type reaction has been developed for the synthesis of N-Aryltriazoles. organic-chemistry.org

Solvent-Free and Ionic Liquid-Based Methods: For modifications like N-alkylation, green protocols have been developed using basic ionic liquids like [Bmim]OH as a catalyst under solvent-free conditions, or using glycerol as a recyclable, environmentally benign solvent. researchgate.netresearchgate.net These approaches simplify product separation and reduce waste. researchgate.net

These advanced methods highlight the ongoing evolution of heterocyclic synthesis towards more sustainable and efficient practices.

Intrinsic Reactivity and Mechanistic Elucidation of 1 Crotonoyl 1h Benzotriazole

Fundamental Principles of Acyl Transfer Catalysis by N-Acylbenzotriazoles

N-acylbenzotriazoles are a class of versatile and stable neutral acylating agents that have garnered significant interest in organic synthesis. thieme-connect.comnih.gov They serve as effective alternatives to more reactive and less stable compounds like acyl chlorides and anhydrides. thieme-connect.comorganic-chemistry.org The benzotriazole (B28993) methodology has proven to be a robust strategy for preparing a wide range of organic compounds, including primary, secondary, and tertiary amides, esters, and thioesters, by reacting with various nucleophiles. thieme-connect.comorganic-chemistry.orgresearchgate.net A key advantage of using N-acylbenzotriazoles is their stability and the mild, neutral conditions under which they perform acylation reactions, often avoiding side reactions associated with traditional methods. thieme-connect.comorganic-chemistry.org The underlying mechanism for their reactivity in acyl transfer reactions is rooted in the principles of nucleophilic addition-elimination at the carbonyl center and the exceptional efficacy of the benzotriazole moiety as a leaving group. nih.govlupinepublishers.comnih.gov

The transfer of the acyl group from N-acylbenzotriazoles to a nucleophile proceeds via a well-established two-stage nucleophilic addition-elimination mechanism. libretexts.org This process is characteristic of carboxylic acid derivatives. libretexts.org

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the N-acylbenzotriazole. This attack leads to the breaking of the C=O pi bond and the formation of a transient, high-energy tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com During this stage, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond. This is accompanied by the cleavage of the carbon-nitrogen bond and the expulsion of the benzotriazole anion, which is a stable leaving group. masterorganicchemistry.commasterorganicchemistry.com The carbonyl carbon reverts to sp² hybridization, and the acyl group is now covalently bonded to the incoming nucleophile. libretexts.org

The effectiveness of N-acylbenzotriazoles as acylating agents is critically dependent on the ability of the benzotriazole moiety to function as an efficient leaving group. thieme-connect.comnih.gov Several factors contribute to its high efficacy:

Weak Basicity: Benzotriazole is a weak acid with a pKa of 8.2, meaning its conjugate base, the benzotriazolide anion, is a weak base. lupinepublishers.com Good leaving groups are typically weak bases, as this implies they are stable on their own after departing with the electron pair from the C-N bond.

Electronic Stability: The benzotriazolide anion is stabilized by resonance, delocalizing the negative charge over its three nitrogen atoms and the aromatic ring. This inherent stability facilitates its departure from the tetrahedral intermediate.

Versatility: Benzotriazole's unique properties allow it to be easily incorporated into a molecule and subsequently function as a leaving group, making it a versatile synthetic auxiliary in a wide array of chemical transformations. lupinepublishers.com

Kinetic studies comparing derivatives like 1-hydroxybenzotriazole (B26582) (HOBt) esters to other acylating agents highlight the superior nature of the benzotriazole-based leaving group. For instance, HOBt esters exhibit acyl transfer rates approximately 1000-fold faster than p-nitrophenyl esters, even though the pKa of HOBt and p-nitrophenol are similar. rsc.org This enhanced reactivity underscores that the benzotriazole moiety plays a more complex role than simply being a passive leaving group, potentially participating in the stabilization of the transition state. rsc.org

| Parameter | Value | Conditions |

| Hammett ρ (for HO⁻ attack) | +1.83 | Attack on 1-benzoyloxybenzotriazole derivatives. rsc.org |

| Brønsted β_Nuc (for aminolysis) | 0.80 | Primary amines. rsc.org |

| Kinetic Isotope Effect (k_H₂O_ / k_D₂O_) | 2.2 | For water attack on 1-aroyloxybenzotriazoles. rsc.org |

| Brønsted β (general base catalysis) | 0.46 | Tertiary amines catalyzing water attack. rsc.org |

Stereocontrol and Regioselectivity in 1-Crotonoyl-1H-benzotriazole Mediated Reactions

The presence of the α,β-unsaturated crotonoyl group in this compound introduces additional layers of complexity and opportunity regarding stereocontrol and regioselectivity in its reactions. N-acylbenzotriazoles are generally regarded as mild and regioselective reagents. thieme-connect.com

In reactions with nucleophiles, this compound presents two potential electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the crotonoyl moiety. This can lead to either a direct nucleophilic acyl substitution (1,2-addition) at the carbonyl group or a conjugate addition (1,4-addition or Michael addition) at the β-carbon. The regiochemical outcome is often dictated by the nature of the nucleophile ("hard" vs. "soft") and the reaction conditions.

For example, the addition of amines to α,β-unsaturated N-acylbenzotriazoles can be directed to yield different products. While N-cinnamoylbenzotriazoles tend to give exclusively the acylated cinnamoylamides (1,2-addition), their aliphatic α,β-unsaturated counterparts can afford bis-addition products, which involves an initial 1,4-addition followed by a 1,2-addition. researchgate.net This suggests that the regioselectivity of reactions involving this compound can be finely tuned.

Regarding stereocontrol, the benzotriazole-mediated acylation methodology has been successfully employed in the synthesis of chiral molecules, such as oligoesters and depsipeptides, from chiral precursors without significant racemization. thieme-connect.com This indicates that the reaction conditions are generally mild enough to preserve existing stereocenters. For reactions involving the crotonoyl group itself, such as conjugate additions, the potential exists to create new stereocenters, and the stereochemical outcome would depend on the specific reagents, catalysts, and reaction conditions employed.

Computational Chemistry and Theoretical Frameworks for Reaction Pathway Analysis

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including those involving benzotriazole derivatives. nih.gov Theoretical frameworks, particularly Density Functional Theory (DFT), allow for the detailed analysis of reaction pathways, intermediates, and transition states that may be difficult to observe experimentally. researchgate.net

DFT calculations are widely used to model the geometry and energetics of molecules involved in chemical reactions. For the acyl transfer reactions of this compound, DFT can be employed to:

Model Intermediates: The structure and stability of key intermediates, such as the tetrahedral intermediate formed during the nucleophilic addition-elimination process, can be accurately calculated.

Locate Transition States: The transition state structures connecting reactants, intermediates, and products can be located and characterized. The geometry of the transition state provides insight into the steric and electronic demands of the reaction.

Calculate Reaction Barriers: By determining the energies of the reactants, transition states, and intermediates, DFT can be used to calculate the activation barriers for different reaction pathways. nih.gov For instance, DFT calculations have been used to compare the reaction barriers for acyl transfer from HOBt-based reagents and N-hydroxysuccinimide (NHS) esters, providing a theoretical basis for the experimentally observed higher reactivity of the former. nih.gov

In related systems like N-acyl-1,2,3-triazoles, DFT has been instrumental in understanding complex rearrangements, such as the cleavage of the triazole ring, by mapping the energetics of various protonated species and their subsequent transformation pathways. rsc.org

Combining computational energy profiles with experimental kinetic data provides a comprehensive understanding of a reaction's mechanism and dynamics.

Advanced Simulation Techniques (e.g., Molecular Dynamics) Applied to Related Benzotriazole Systems

While direct molecular dynamics (MD) simulations specifically on this compound are not extensively documented in the reviewed literature, the application of advanced simulation techniques to closely related benzotriazole systems provides significant insights into the intrinsic reactivity and mechanistic pathways applicable to this class of compounds. MD simulations, often complemented by quantum chemical methods like Density Functional Theory (DFT), serve as powerful tools to explore molecular behavior, interaction energies, and the stability of complexes at an atomic level. researchgate.net

Molecular dynamics simulations are frequently employed to understand the interaction between benzotriazole derivatives and various substrates, particularly in the context of corrosion inhibition. researchgate.netarxiv.org These computational methods simulate the movement of atoms and molecules over time, allowing researchers to observe and quantify the adsorption behavior and binding strength of these compounds on surfaces like copper. arxiv.orgresearchgate.net For instance, MD simulations have been used to investigate how different functional groups on the benzotriazole ring influence the binding energy and orientation of the molecule on a copper oxide (Cu₂O) surface. researchgate.net

The insights from these simulations are crucial for understanding how a molecule like this compound might interact with other reactants or surfaces. The crotonoyl group, with its electrophilic and conformational characteristics, would significantly influence the molecule's adsorption profile and reactivity, which could be modeled using these advanced techniques.

Research Findings from Molecular Dynamics Simulations

Studies on various benzotriazole derivatives have demonstrated that MD simulations can effectively predict and explain their interaction mechanisms. Key findings include:

Binding Energy and Adsorption: Simulations consistently show that benzotriazole derivatives can firmly adsorb onto metal surfaces. The binding energies are influenced by the specific substituents on the benzotriazole ring and the medium (e.g., aqueous or acidic solution). researchgate.net The primary forces governing these interactions are often identified as Coulombic, with strong adsorption resulting from the interaction between charged functional groups and the substrate. researchgate.net

Role of Water Molecules: MD simulations have highlighted the critical role of solvent molecules, such as water, in the interaction mechanism. The presence of water can significantly alter the binding energies and adsorption conformations of benzotriazole derivatives compared to simulations in a vacuum. researchgate.net

Conformational Stability: In the context of biological systems, MD simulations are used to assess the conformational stability of protein-ligand complexes involving benzotriazole derivatives. researchgate.net Techniques like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analyses help determine the stability and flexibility of the complex over time, providing insights into the potential efficacy of these molecules as inhibitors or therapeutic agents. researchgate.netnih.gov

Reactivity Descriptors: When combined with DFT calculations, simulations can elucidate the chemical reactivity and stability of benzotriazole derivatives. researchgate.net Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap are calculated to assess the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Data from Simulation Studies

The following tables present data synthesized from simulation studies on various benzotriazole derivatives, illustrating the type of quantitative information that can be obtained and applied to understand the behavior of related compounds like this compound.

Table 1: Binding Energies of Benzotriazole Derivatives on Cu₂O (001) Surface in Water

This table shows the calculated binding energies for different hydroxyl-substituted benzotriazoles interacting with a copper oxide surface in an aqueous environment, as determined by molecular dynamics simulations. researchgate.net A higher binding energy indicates a stronger interaction.

| Compound | Binding Energy (kJ/mol) |

| 1-OH-BTA | 225.27 |

| 4-OH-BTA | 215.18 |

| 7-OH-BTA | 208.53 |

| BTA | 195.98 |

| 5-OH-BTA | 189.45 |

| 6-OH-BTA | 185.35 |

| Data sourced from ResearchGate. researchgate.net |

Table 2: Quantum Chemical Reactivity Descriptors for a Benzotriazole Derivative (TAJ1)

This table presents quantum chemical parameters calculated using DFT for a specific benzotriazole derivative, TAJ1. These descriptors are crucial for assessing the molecule's chemical reactivity and stability. researchgate.net

| Parameter | Value |

| HOMO Energy | -0.224 eV |

| LUMO Energy | -0.065 eV |

| HOMO-LUMO Gap | 0.159 eV |

| Data sourced from ResearchGate. researchgate.net |

These simulation techniques provide a powerful framework for the mechanistic elucidation of benzotriazole systems. By applying similar methodologies to this compound, one could predict its interaction energies with various substrates, understand its conformational dynamics, and assess its intrinsic reactivity, thereby guiding experimental studies and the design of new applications.

Comparative Analysis and Reagent Design Principles

Advantages and Limitations of 1-Crotonoyl-1H-benzotriazole Compared to Established Acylating Reagents

N-acylbenzotriazoles, including the crotonoyl derivative, serve as effective acyl transfer agents. Their utility is best understood by comparing their performance characteristics with those of classical and other contemporary reagents.

Efficiency and Selectivity Compared to Acid Chlorides and Anhydrides

Acid chlorides and anhydrides are among the most powerful and long-standing acylating reagents. However, their high reactivity is often a double-edged sword, leading to challenges in selectivity and handling. N-acylbenzotriazoles provide a milder and more selective alternative. organic-chemistry.org

Efficiency: While acid chlorides react rapidly and exothermically, this can be detrimental, leading to side reactions if not strictly controlled. N-acylbenzotriazoles, such as this compound, are typically stable, often crystalline solids that react under neutral and mild conditions. organic-chemistry.orgresearchgate.net This controlled reactivity often translates to higher isolated yields of the desired amide product, with a simpler workup process due to the absence of corrosive byproducts like HCl.

Selectivity: The high electrophilicity of acid chlorides can lead to a lack of chemoselectivity in complex molecules with multiple nucleophilic sites. In contrast, the moderated reactivity of N-acylbenzotriazoles allows for greater selectivity. They efficiently acylate primary and secondary amines without requiring strong bases or high pressure, minimizing reactions with less nucleophilic groups like alcohols or the risk of side reactions on sensitive functional groups. organic-chemistry.org The byproduct of the reaction, 1H-benzotriazole, is weakly acidic and generally non-reactive, unlike the aggressive byproducts from acid halides.

Table 1: Comparison of Acylating Reagent Classes

| Feature | Acid Chlorides / Anhydrides | N-Acylbenzotriazoles |

|---|---|---|

| Reactivity | Very High | Moderate to High |

| Reaction Conditions | Often requires base/scavenger | Typically neutral, mild conditions |

| Selectivity | Lower, can be indiscriminate | Higher chemoselectivity |

| Byproducts | Corrosive (e.g., HCl) | Neutral (1H-benzotriazole) |

| Handling | Moisture-sensitive, corrosive | Generally stable, crystalline solids |

Distinct Reactivity Profile versus N-Hydroxysuccinimide (NHS) and Pentafluorophenol (Pfp) Esters

Active esters derived from N-Hydroxysuccinimide (NHS) and Pentafluorophenol (Pfp) are extensively used in bioconjugation and peptide synthesis due to their favorable balance of reactivity and stability. Benzotriazole-derived active esters, formed from reagents like this compound, exhibit a distinct reactivity profile.

Research indicates that 1-hydroxybenzotriazole (B26582) (HOBt) is a better leaving group than NHS. researchgate.net This translates to enhanced reactivity for HOBt esters compared to their NHS ester counterparts in acyl substitution reactions. researchgate.netnih.gov Experimental data and density functional theory (DFT) calculations confirm that reactions involving HOBt/HOAt esters have a lower transition state barrier than those with NHS esters, leading to faster reaction rates. researchgate.netnih.gov This heightened reactivity can be advantageous for coupling hindered amino acids or less nucleophilic amines.

Pfp esters are known for their high reactivity, often comparable to or exceeding that of HOBt esters, due to the strongly electron-withdrawing nature of the pentafluorophenyl ring. However, N-acylbenzotriazoles provide a robust and often more cost-effective alternative while still delivering high reactivity. The choice between these active esters often depends on the specific requirements of the synthesis, such as steric hindrance, nucleophile strength, and desired reaction time.

Table 2: Reactivity Comparison of Active Esters

| Reagent Type | Leaving Group | Relative Reactivity | Key Characteristics |

|---|---|---|---|

| NHS Ester | N-Hydroxysuccinimide | Good | Widely used in bioconjugation, good stability. |

| Benzotriazole (B28993) Ester | 1H-Benzotriazole | High | More reactive than NHS esters due to better leaving group ability. researchgate.net |

| Pfp Ester | Pentafluorophenol | Very High | Highly reactive, suitable for difficult couplings. |

Role of Benzotriazole-Based Coupling Reagents in Modern Synthesis

The benzotriazole moiety is a cornerstone in the development of modern coupling reagents, primarily due to the advantageous properties of its hydroxylated form, 1-hydroxybenzotriazole (HOBt), and its derivatives.

HOBt and Related Activating Agents in Peptide Chemistry

The formation of a peptide bond requires the activation of a carboxylic acid. When carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) are used alone, this activation can lead to significant side reactions, most notably racemization of the chiral amino acid center. peptide.combachem.com Racemization occurs via the formation of an oxazolone (B7731731) intermediate, which compromises the stereochemical integrity of the final peptide. uni-kiel.de

The introduction of HOBt as an additive revolutionized peptide synthesis. creative-peptides.comyoutube.com HOBt acts as a nucleophilic trap for the highly reactive O-acylisourea intermediate formed by the carbodiimide. This interception rapidly forms a benzotriazolyl active ester (an N-acylbenzotriazole derivative), which is less reactive than the O-acylisourea but significantly more stable and less prone to racemization. peptide.com This active ester then proceeds to react cleanly with the amine component to form the desired peptide bond, thereby preserving chirality and improving yields. creative-peptides.compeptide.com

Design Principles for Enhanced Reactivity and Yield

The success of HOBt spurred the development of more advanced reagents based on rational design principles aimed at further enhancing coupling efficiency and minimizing side reactions.

Modification of the Benzotriazole Ring: A key strategy involves introducing electron-withdrawing groups to the benzotriazole core. This increases the acidity of the N-OH proton, making the corresponding anion a better leaving group and thus increasing the reactivity of the active ester. acs.org

7-aza-1-hydroxybenzotriazole (HOAt): The replacement of a carbon with a nitrogen atom at the 7-position creates a significant electron-withdrawing effect. acs.org Reagents based on HOAt, such as HATU, are more reactive than their HOBt counterparts (e.g., HBTU) and are particularly effective for sterically hindered couplings. uni-kiel.desigmaaldrich.com

6-Chloro-1-hydroxybenzotriazole (Cl-HOBt): The addition of a chlorine atom also enhances reactivity and provides a good compromise between the performance of HOBt and the higher cost of HOAt. acs.org

Development of Onium Salts: To streamline the coupling process, "stand-alone" reagents were developed by pre-forming phosphonium (B103445) or aminium/uronium salts of HOBt and its derivatives. Reagents like HBTU, HATU, and PyBOP incorporate the activating agent and the benzotriazole moiety into a single, stable salt. sigmaaldrich.comsci-hub.st These reagents react directly with the carboxylic acid in the presence of a base to generate the active ester in situ, offering high efficiency and convenience. creative-peptides.com

Improving Safety and Solubility: A significant drawback of benzotriazole-based reagents is their potential explosive hazard, which led to restrictions on their transport and use. bachem.comnih.gov This prompted the design of safer alternatives.

OxymaPure: This oxime-based additive was developed as a non-explosive replacement for HOBt. bachem.comnih.gov It demonstrates coupling efficiencies and racemization suppression comparable or even superior to HOBt. nih.govacs.org

COMU: This uronium salt incorporates the OxymaPure moiety, offering a safer and highly effective coupling reagent with excellent solubility and performance that often rivals that of HATU. acs.orgmdpi.com

Table 3: Evolution of Benzotriazole-Based Reagent Design

| Generation | Principle | Example Reagent(s) | Improvement |

|---|---|---|---|

| First | Additive for Carbodiimides | HOBt | Racemization suppression. peptide.com |

| Second | Ring Modification | HOAt, 6-Cl-HOBt | Increased reactivity via electron-withdrawing groups. acs.org |

| Third | Onium Salts | HBTU, HATU, PyBOP | "Stand-alone" reagents for convenience and efficiency. sci-hub.st |

| Fourth | Safety-Driven Design | OxymaPure, COMU | Non-explosive alternatives with comparable or superior performance. bachem.comnih.gov |

Emerging Research Frontiers and Future Perspectives

Investigation of Novel Reactivities and Reaction Manifolds for 1-Crotonoyl-1H-benzotriazole

This compound serves as a stable yet reactive acylating agent, a characteristic feature of N-acylbenzotriazoles. The benzotriazolide group is an excellent leaving group, facilitating the transfer of the crotonoyl moiety to a variety of nucleophiles, including amines, alcohols, and carbanions, under neutral and mild conditions. acs.orgorganic-chemistry.org This reactivity is fundamental to its application in the synthesis of amides, esters, and ketones.

Beyond its established role as an acylating agent, the unique structural combination of the benzotriazole (B28993) heterocycle and the α,β-unsaturated crotonoyl group in this compound opens avenues for investigating novel reaction manifolds. The conjugated double bond in the crotonoyl moiety is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position. This dual reactivity enables potential one-pot, multi-component reactions where both acylation and conjugate addition can be orchestrated.

Furthermore, the benzotriazole ring itself can participate in unique chemical transformations. For instance, photolysis of substituted benzotriazoles is known to generate 1,3-diradical intermediates via extrusion of molecular nitrogen. nih.govsemanticscholar.org The application of photochemical methods to this compound could unveil novel cycloaddition pathways, potentially leading to the synthesis of complex heterocyclic scaffolds. The interaction between the electronically excited benzotriazole core and the appended crotonoyl system is a particularly rich area for future investigation.

Table 1: Potential Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Potential Products |

| N-Acylation | Primary/Secondary Amines | Crotonamides |

| O-Acylation | Alcohols | Crotonate Esters |

| Michael Addition | Soft Nucleophiles (e.g., thiols, enamines) | β-Substituted Acylbenzotriazoles |

| Photochemical Cycloaddition | UV irradiation (λ = 254 nm) | Complex Polycyclic Heterocycles |

Development of Environmentally Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The development of environmentally sustainable protocols for the synthesis and application of this compound is a key research frontier.

Traditional methods for the synthesis of N-acylbenzotriazoles often involve the use of thionyl chloride or other harsh reagents to activate the parent carboxylic acid. organic-chemistry.org Emerging sustainable alternatives focus on direct condensation methods or the use of greener activating agents. One promising approach is mechanochemistry, where reactions are carried out in a ball mill with minimal or no solvent. acs.org This technique has been successfully applied to the synthesis of dipeptides and tripeptides using N-acylbenzotriazole derivatives and represents a viable green route to this compound from crotonic acid and benzotriazole. scispace.com

The choice of solvent is another critical factor in the environmental impact of a synthetic process. The replacement of conventional volatile organic compounds with greener alternatives such as water, ionic liquids, or deep eutectic solvents is an active area of research. Investigating the synthesis and subsequent reactions of this compound in these environmentally benign media could significantly enhance its green credentials.

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Monitoring

A thorough understanding of the reactivity and reaction mechanisms of this compound necessitates the use of advanced analytical techniques. While standard spectroscopic methods such as 1H and 13C NMR, IR spectroscopy, and mass spectrometry are essential for routine characterization, more sophisticated techniques are required for detailed mechanistic studies and real-time reaction monitoring.

In-situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR, are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. These techniques can provide invaluable kinetic data and insights into the reaction mechanism without the need for quenching and sampling. For example, monitoring the disappearance of the characteristic C=O stretch of this compound and the appearance of a new amide or ester C=O stretch can provide precise information on the rate of acylation reactions.

For the unambiguous determination of the three-dimensional structure of novel products derived from this compound, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the outcome of complex cycloaddition or multi-component reactions. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), are indispensable for the accurate determination of elemental compositions. mdpi.com

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of this compound into flow chemistry setups is a promising avenue for the development of efficient and automated synthetic processes.

The synthesis of amides, a key application of N-acylbenzotriazoles, has been successfully translated to flow chemistry platforms. researchgate.net A solution of this compound can be continuously flowed and mixed with a stream of an amine solution in a heated reactor coil to produce the corresponding crotonamide. The short residence times and precise temperature control achievable in flow reactors can lead to higher yields, improved purity, and reduced reaction times compared to batch methods.

Furthermore, the integration of flow reactors with automated purification and analysis systems enables high-throughput experimentation and rapid optimization of reaction conditions. An automated platform could systematically vary parameters such as temperature, residence time, and stoichiometry to quickly identify the optimal conditions for a desired transformation involving this compound. This approach can significantly accelerate the discovery of new reactions and the development of robust synthetic protocols.

Table 2: Comparison of Batch vs. Flow Synthesis for Amidation with this compound

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Hours | Minutes |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heating/cooling |

| Safety | Potential for thermal runaway | Inherently safer, small reaction volume |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer |

| Automation | Challenging | Readily integrated with pumps and robotics |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-Crotonoyl-1H-benzotriazole, and how can reaction efficiency be optimized?

- Methodology : Acylation of 1H-benzotriazole with crotonoyl chloride in anhydrous conditions is a common approach. Optimization involves controlling stoichiometry (e.g., 1.2:1 molar ratio of crotonoyl chloride to benzotriazole), using non-polar solvents (e.g., dichloromethane), and maintaining temperatures below 0°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (≥85%) and purity. Reaction progress can be monitored by TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., crotonoyl group integration at δ 6.8–7.2 ppm for olefinic protons).

- Mass Spectrometry : High-resolution Q-TOF MS to verify molecular ion [M+H]⁺ (expected m/z 216.0682 for C₁₀H₁₀N₃O) and fragmentation pathways.

- X-ray Diffraction : If crystalline, use SHELXL for structure refinement. Key parameters include bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to confirm planarity .

Q. How should researchers handle stability and storage of this compound in aqueous environments?

- Methodology : Stability tests in buffered solutions (pH 3–9) at 25°C show decomposition via hydrolysis at pH >6. Store at –20°C in amber vials under inert gas (argon). Monitor degradation products (e.g., benzotriazole and crotonic acid) via HPLC (C18 column, 1 mL/min acetonitrile/water) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in radical-mediated transformations?

- Methodology : Use isotopic labeling (e.g., D₂O or ¹³C-crotonoyl groups) to track reaction pathways. EPR spectroscopy can detect radical intermediates (e.g., benzotriazolyl radicals at g ≈ 2.003). Computational studies (DFT, B3LYP/6-31G*) predict activation energies for crotonoyl group cleavage (ΔG‡ ≈ 25–30 kcal/mol) .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

- Contradiction Analysis :

- Case 1 : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from trace metal impurities. Use ICP-MS to quantify Pd/Cu residues.

- Case 2 : Conflicting stereochemical outcomes require revisiting reaction conditions (e.g., solvent polarity effects via Kamlet-Taft parameters).

- Resolution : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, ligand ratio) and validate reproducibility .

Q. What strategies are effective for computational modeling of this compound’s electronic properties?

- Methodology :

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., 4.5 eV via Gaussian 16) to predict electrophilic/nucleophilic sites.

- Solvent Effects : Use COSMO-RS to simulate solvation energies in polar aprotic solvents (e.g., DMF).

- Docking Studies : For biological applications, model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .

Q. How do reaction byproducts form during ozonolysis of this compound, and how can they be identified?

- Methodology : React with ozone (0.5–2.0 mg/L) in water and analyze via LC-MS/MS. Key byproducts include 1H-1,2,3-triazole-4,5-dicarbaldehyde (m/z 141.0317) and crotonaldehyde (m/z 70.0419). Use isotope-labeled ozone (¹⁸O₃) to confirm oxidation pathways .

Data Management and Interpretation

Q. What protocols ensure robust quantification of this compound in complex matrices (e.g., wastewater)?

- Methodology :

- Sample Prep : Solid-phase extraction (C18 cartridges, 500 mg, 6 mL) with 80% methanol elution.

- Calibration : Use internal standards (e.g., deuterated benzotriazole-d₄) to correct for matrix effects.

- Detection : UPLC-MS/MS with MRM transitions (216 → 144 for quantification; 216 → 90 for confirmation) .

Q. How should researchers address discrepancies between experimental and computational bond dissociation energies?

- Resolution : Re-evaluate computational parameters (e.g., basis set size, solvation models). Validate with experimental techniques like photoacoustic calorimetry to measure enthalpy changes (ΔH ≈ 45–50 kcal/mol for C–N bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。